(4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of appropriate substituted benzaldehydes with pyrazolidine-3,5-dione derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of halogen atoms and a methoxy group suggests that it could interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, this compound may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms may form halogen bonds with amino acid residues in proteins, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-bromophenyl)-4-(5-chlorobenzylidene)pyrazolidine-3,5-dione
- (4Z)-1-(4-bromophenyl)-4-(5-methoxybenzylidene)pyrazolidine-3,5-dione
- (4Z)-1-(4-chlorophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(4-bromophenyl)-4-(5-chloro-2-methoxybenzylidene)pyrazolidine-3,5-dione lies in its specific combination of substituents. The presence of both bromine and chlorine atoms, along with a methoxy group, provides a distinct electronic and steric environment that can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-7-4-12(19)8-10(15)9-14-16(22)20-21(17(14)23)13-5-2-11(18)3-6-13/h2-9H,1H3,(H,20,22)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERODJSOVRUHAC-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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